molecular formula C12H18FNO B13298898 2-{[1-(3-Fluorophenyl)ethyl]amino}butan-1-ol

2-{[1-(3-Fluorophenyl)ethyl]amino}butan-1-ol

Cat. No.: B13298898
M. Wt: 211.28 g/mol
InChI Key: MUPRBCVWTJIVPI-UHFFFAOYSA-N
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Description

2-{[1-(3-Fluorophenyl)ethyl]amino}butan-1-ol is an organic compound with the molecular formula C12H18FNO. It is characterized by the presence of a fluorophenyl group attached to an ethylamino chain, which is further connected to a butanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-Fluorophenyl)ethyl]amino}butan-1-ol typically involves the reaction of 3-fluorophenyl ethylamine with butanal under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-Fluorophenyl)ethyl]amino}butan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[1-(3-Fluorophenyl)ethyl]amino}butan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-{[1-(3-Fluorophenyl)ethyl]amino}butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to various biological effects. The compound may modulate specific pathways, resulting in therapeutic or biochemical outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(3-Fluorophenyl)ethyl]amino}butan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C12H18FNO

Molecular Weight

211.28 g/mol

IUPAC Name

2-[1-(3-fluorophenyl)ethylamino]butan-1-ol

InChI

InChI=1S/C12H18FNO/c1-3-12(8-15)14-9(2)10-5-4-6-11(13)7-10/h4-7,9,12,14-15H,3,8H2,1-2H3

InChI Key

MUPRBCVWTJIVPI-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC(C)C1=CC(=CC=C1)F

Origin of Product

United States

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